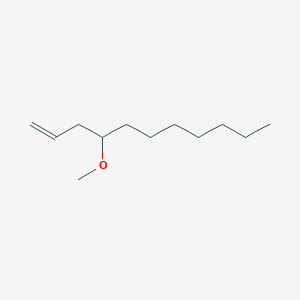![molecular formula C10H12O2 B14340618 [(1-Ethoxyethenyl)oxy]benzene CAS No. 102069-99-8](/img/structure/B14340618.png)
[(1-Ethoxyethenyl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of benzene, where the benzene ring is substituted with an ethoxyethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Ethoxyethenyl)oxy]benzene typically involves the reaction of benzene with ethoxyacetylene under specific conditions. The reaction is usually catalyzed by a strong acid, such as sulfuric acid, to facilitate the addition of the ethoxyethenyl group to the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
[(1-Ethoxyethenyl)oxy]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ethoxyethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) bromide (FeBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or acetophenone, while substitution reactions can produce various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
[(1-Ethoxyethenyl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of [(1-Ethoxyethenyl)oxy]benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking an electrophile to form a carbocation intermediate. This intermediate then undergoes deprotonation to restore aromaticity .
Comparación Con Compuestos Similares
Similar Compounds
Styrene: Similar in structure but lacks the ethoxy group.
Ethylbenzene: Similar but with an ethyl group instead of the ethoxyethenyl group.
Vinylbenzene: Similar but with a vinyl group instead of the ethoxyethenyl group .
Uniqueness
[(1-Ethoxyethenyl)oxy]benzene is unique due to the presence of the ethoxyethenyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propiedades
Número CAS |
102069-99-8 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
1-ethoxyethenoxybenzene |
InChI |
InChI=1S/C10H12O2/c1-3-11-9(2)12-10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |
Clave InChI |
GFJGDMDDPVNHKN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)



![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)


![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)

